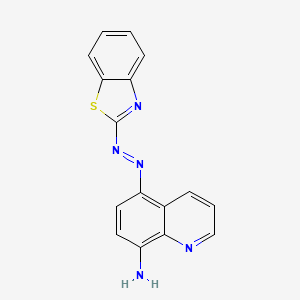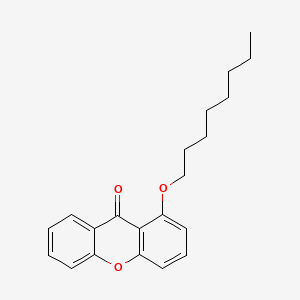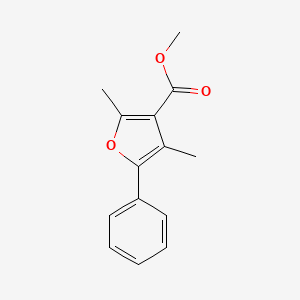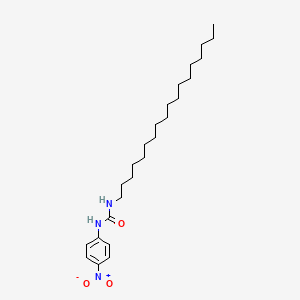![molecular formula C8H17N5O2 B14289416 4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide CAS No. 116882-77-0](/img/structure/B14289416.png)
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide is a chemical compound with a piperazine ring structure. Piperazine derivatives are known for their diverse applications in pharmaceuticals, particularly as anthelmintic agents. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide typically involves the reaction of piperazine with ethyl carbamate under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anthelmintic properties and potential use in treating parasitic infections.
Industry: Utilized in the development of new materials and as a building block in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, allowing them to be expelled from the host body. The compound’s ability to interact with these receptors makes it effective as an anthelmintic agent .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler structure with similar anthelmintic properties.
Diethylcarbamazine: Another piperazine derivative used to treat filariasis.
Ivermectin: A macrocyclic lactone with a broader spectrum of activity against parasites.
Uniqueness
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide is unique due to its specific structure, which allows it to interact with GABA receptors more selectively compared to other piperazine derivatives. This selectivity enhances its efficacy and reduces potential side effects, making it a valuable compound in pharmaceutical research .
Propiedades
| 116882-77-0 | |
Fórmula molecular |
C8H17N5O2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
4-[2-(carbamoylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C8H17N5O2/c9-7(14)11-1-2-12-3-5-13(6-4-12)8(10)15/h1-6H2,(H2,10,15)(H3,9,11,14) |
Clave InChI |
VROWVQAQCMMUIK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCNC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
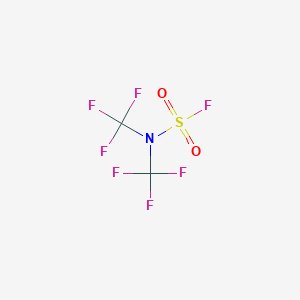
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)

